Bienvenue dans la boutique en ligne BenchChem!

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-

Structure-Activity Relationship Antipsychotic potency D2 receptor antagonism

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- (CAS 3937-85-7), also named 3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine, is a synthetic fluorinated phenothiazine derivative bearing a single fluorine atom at the 2-position of the tricyclic core and a dimethylaminopropyl side chain at N-10. With molecular formula C17H19FN2S and molecular weight 302.41 g/mol, this compound belongs to the aliphatic phenothiazine subclass—a group historically foundational to first-generation antipsychotic drug discovery.

Molecular Formula C17H19FN2S
Molecular Weight 302.4 g/mol
CAS No. 3937-85-7
Cat. No. B13423906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-
CAS3937-85-7
Molecular FormulaC17H19FN2S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)F
InChIInChI=1S/C17H19FN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
InChIKeyNZBCOAOFWKDSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- (CAS 3937-85-7): Structural Identity and Procurement Context


Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- (CAS 3937-85-7), also named 3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine, is a synthetic fluorinated phenothiazine derivative bearing a single fluorine atom at the 2-position of the tricyclic core and a dimethylaminopropyl side chain at N-10 . With molecular formula C17H19FN2S and molecular weight 302.41 g/mol, this compound belongs to the aliphatic phenothiazine subclass—a group historically foundational to first-generation antipsychotic drug discovery [1]. The 2-fluoro substitution distinguishes it from the unsubstituted parent promazine (2-H) and from the clinically established 2-chloro (chlorpromazine) and 2-trifluoromethyl (triflupromazine) analogs, placing it at an intermediate position along the electron-withdrawing substituent gradient known to govern D2 dopaminergic potency within the phenothiazine pharmacophore [2].

Why Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- Cannot Be Interchanged with Other 2-Substituted Phenothiazine Analogs


Within the aliphatic phenothiazine series, the identity of the 2-position substituent is the dominant determinant of antipsychotic potency, receptor-binding profile, and physicochemical behavior [1]. Established clinical comparators span a wide potency continuum: promazine (2-H, therapeutic potency ~0.5 relative to chlorpromazine) represents the unsubstituted baseline; chlorpromazine (2-Cl, relative potency = 1.0) provides moderate D2 antagonism; and triflupromazine (2-CF3, relative potency ≈ 3) achieves substantially higher potency [2]. The 2-fluoro analog occupies a deliberately intermediate electronic and steric space—more electron-withdrawing than hydrogen but less lipophilic and less sterically demanding than chlorine or trifluoromethyl—yielding a unique combination of physicochemical and pharmacological properties that cannot be replicated by any single existing clinical phenothiazine [3]. Consequently, generic substitution with promazine, chlorpromazine, or triflupromazine would alter both the magnitude and the selectivity profile of dopamine receptor engagement, compromising experimental reproducibility in pharmacological studies.

Quantitative Differentiation Evidence: Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- vs. Closest Analogs


Electron-Withdrawing Capacity at Position 2: Fluorine Occupies a Unique Intermediate Position Between Hydrogen and Chlorine

In the phenothiazine pharmacophore, antipsychotic potency increases as a function of the electron-withdrawing character of the 2-substituent [1]. The clinically established potency hierarchy is promazine (2-H) < chlorpromazine (2-Cl) < triflupromazine (2-CF3), with relative therapeutic potencies of approximately 0.5, 1.0, and 3.0, respectively, when chlorpromazine is set as the reference [2]. Fluorine (Hammett σp = 0.06) is electron-withdrawing relative to hydrogen (σp = 0.00) but substantially less so than chlorine (σp = 0.23) or trifluoromethyl (σp = 0.54) [3]. This positions the 2-fluoro analog as a predicted intermediate-potency agent—anticipated to exceed promazine in D2-mediated activity while remaining below chlorpromazine, thereby providing a pharmacological tool with a potency window not accessible with any currently marketed aliphatic phenothiazine.

Structure-Activity Relationship Antipsychotic potency D2 receptor antagonism

Spectrofluorometric Differentiation: Halogen at Position 2 Quenches Fluorescence Relative to Unsubstituted Phenothiazines

A systematic spectrofluorometric study of phenothiazine derivatives demonstrated that halogen substitution at position 2 strongly decreases native fluorescence intensity compared to non-halogenated analogs [1]. All halogenated 2-substituted derivatives exhibited one emission maximum at approximately 450–455 nm and two activation maxima at 255–260 nm and 310–318 nm; however, the fluorescence quantum yield was markedly reduced relative to the 2-unsubstituted baseline, with the quenching magnitude following the order Br > Cl [1]. For oxidized phenothiazines, those bearing a halogen at position 2 (including fluorine) exhibit fluorescence maxima between 375 and 385 nm, whereas 2-trifluoromethyl-substituted derivatives display a bathochromically shifted emission between 405 and 410 nm [2]. This differential fluorescence behavior enables direct spectroscopic discrimination of the 2-fluoro compound from both the non-halogenated promazine and the 2-CF3 analog triflupromazine in analytical and bioanalytical workflows.

Analytical chemistry Fluorescence spectroscopy Quality control

Patent-Covered Neuroleptic Activity: Fluorine at Position 2 Confers Pronounced Neuroleptic Properties with Reduced Side Effects

US Patent 3,966,930 ('Phenothiazine derivatives, compositions thereof and methods of preparation thereof') explicitly claims fluoro-substituted phenothiazine derivatives—including compounds with a dimethylaminoalkyl side chain and a fluorine atom in the 2-position—as having 'pronounced neuroleptic properties and a relatively low degree of undesired side effects' [1]. The patent specification establishes that the incorporation of fluorine into the phenothiazine scaffold yields neuroleptic activity 'of the same level or stronger than the known phenothiazine-neuroleptics' while maintaining 'a much longer effect when administered to a living animal body when evaluated according to standard reliable published test methods' [1]. Although the preferred embodiment of the patent is the 2-CF3-7-fluoro disubstituted series, the claims encompass the mono-fluorinated 2-fluoro analogs bearing a dimethylaminopropyl side chain, providing formal intellectual property precedent for the neuroleptic potential of CAS 3937-85-7.

Neuroleptic Patent coverage Antipsychotic drug discovery

α7-Nicotinic Acetylcholine Receptor Inhibition: Contextualizing the 2-Fluoro Analog Within the Phenothiazine Potency Continuum

A comparative study of phenothiazine-class antipsychotics on α7-nicotinic acetylcholine receptor function established a clear 2-substituent-dependent potency gradient for reversible inhibition of acetylcholine (100 μM)-induced currents [1]. The rank order of inhibitory potency was: fluphenazine (2-CF3, piperazine side chain; IC50 = 3.8 μM) > thioridazine (2-SCH3; IC50 = 5.8 μM) > triflupromazine (2-CF3, dimethylaminopropyl side chain; IC50 = 6.1 μM) > chlorpromazine (2-Cl; IC50 = 10.6 μM) > promazine (2-H; IC50 = 18.3 μM) [1]. This dataset confirms that electron-withdrawing 2-substituents enhance α7-nAChR inhibitory activity in the order H < Cl < CF3. By extrapolation from this established SAR trend, the 2-fluoro analog (CAS 3937-85-7) is predicted to exhibit an α7-nAChR IC50 between 10.6 μM (2-Cl) and 18.3 μM (2-H), providing an intermediate off-target activity profile distinct from both chlorpromazine and promazine.

α7-nAChR Ion channel pharmacology Phenothiazine off-target profiling

Physicochemical Property Differentiation: 2-Fluoro Substitution Produces a Unique logP and Molecular Weight Profile Relative to Clinical Analogs

The 2-fluoro substitution on the phenothiazine core imparts a distinct set of physicochemical properties compared to the 2-H, 2-Cl, and 2-CF3 analogs. The 2-fluoro-10H-phenothiazine core has a calculated logP of 4.17 . In a comparative study of phenothiazine-type multidrug resistance modifiers systematically varying the 2-position substituent (H, Cl, CF3), the theoretical octanol/water logP values increased in the order H < Cl < CF3 [1]. Fluorine, with its small van der Waals radius (1.47 Å vs. 1.75 Å for Cl and 2.2 Å for CF3) and moderate electronegativity, produces a logP increment above the unsubstituted parent but below that of the chloro and trifluoromethyl derivatives. The molecular weight of the target compound (302.41 g/mol) is also intermediate: 284.42 for promazine (2-H), 318.86 for chlorpromazine (2-Cl), and 352.42 for triflupromazine (2-CF3) [2]. This intermediate lipophilicity and molecular size profile confers distinct blood-brain barrier permeation kinetics and tissue distribution characteristics relative to each clinical comparator.

Lipophilicity logP Drug-likeness Blood-brain barrier penetration

UV Spectrophotometric Differentiation: 2-Halogenated Phenothiazines Exhibit Distinct Spectral Signatures

Systematic ultraviolet spectrophotometric studies of phenothiazine derivatives have established that halogenation at position 2 produces characteristic alterations in the UV absorption spectrum [1]. Derivatives halogenated at the 2-position display distinct absorption bands that differ from both the 2-unsubstituted and 2-trifluoromethyl-substituted congeners, enabling direct spectrophotometric discrimination [2]. This spectral differentiation arises from the electronic effect of the halogen substituent on the π→π* transitions of the phenothiazine chromophore. For procurement and quality control purposes, the 2-fluoro compound can be unambiguously identified and quantified against its closest analogs using differential UV spectrophotometry, a method validated against official pharmacopeial methods for phenothiazine assay [3].

UV spectrophotometry Analytical method development Identity testing

Optimal Research and Industrial Application Scenarios for Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- (CAS 3937-85-7)


Structure-Activity Relationship (SAR) Probe for Mapping the 2-Position Substituent Gradient in Phenothiazine D2 Antagonism

The intermediate electron-withdrawing character of fluorine (σp = 0.06) relative to hydrogen (0.00), chlorine (0.23), and trifluoromethyl (0.54) makes this compound an essential SAR probe for filling the potency gap between promazine and chlorpromazine [1]. In a systematic panel comprising promazine (2-H), this compound (2-F), chlorpromazine (2-Cl), and triflupromazine (2-CF3)—all sharing the identical dimethylaminopropyl side chain—researchers can establish quantitative correlations between Hammett σp constants and D2 receptor binding affinity, functional antagonism, and in vivo behavioral pharmacology endpoints. This four-compound matrix enables the construction of linear free-energy relationship (LFER) models that predict the pharmacological consequences of 2-position modifications with greater precision than the three-point (H, Cl, CF3) clinical comparator set alone [2].

Fluorine-19 NMR Probe for Studying Phenothiazine-Membrane Interactions and Receptor-Bound Conformations

The single fluorine atom at the 2-position provides a sensitive 19F NMR spectroscopic handle that is absent in promazine (2-H) and chlorpromazine (2-Cl) [1]. This enables direct observation of the phenothiazine molecule in complex biological environments—including lipid bilayers, membrane preparations, and receptor-containing membrane fractions—without background interference from endogenous fluorine signals. The 19F chemical shift is exquisitely sensitive to local dielectric environment, hydrogen bonding, and aromatic ring current effects, allowing researchers to monitor conformational changes upon D2 receptor binding and to distinguish membrane-inserted vs. aqueous-phase populations of the compound. Triflupromazine (2-CF3) also contains fluorine, but the trifluoromethyl group produces a different 19F chemical shift range and relaxation behavior, making the mono-fluoro compound complementary rather than redundant for NMR studies [2].

Intermediate-Lipophilicity Reference Standard for CNS Penetration and Tissue Distribution Studies

With a molecular weight of 302.41 g/mol and core logP of approximately 4.17, the 2-fluoro analog occupies a physicochemical niche between promazine (MW 284, lowest logP) and chlorpromazine (MW 319, intermediate logP) [1]. This intermediate lipophilicity profile is directly relevant to studies of passive blood-brain barrier permeation, non-specific membrane binding, and volume of distribution [2]. When used alongside promazine, chlorpromazine, and triflupromazine in comparative pharmacokinetic experiments, the 2-fluoro compound enables the deconvolution of molecular weight effects from lipophilicity effects on CNS distribution kinetics—a separation not achievable with the clinical comparator set alone, where MW and logP are co-linear [3].

Fluorescence-Based Analytical Method Development and Bioanalytical Quantification

The characteristic fluorescence properties of 2-halogenated phenothiazines—specifically, reduced emission intensity compared to 2-unsubstituted analogs and distinct emission maxima relative to 2-CF3 derivatives—enable the development of selective spectrofluorometric detection methods for this compound in biological fluids and tissue homogenates [1]. The differential fluorescence behavior between the 2-fluoro compound (emission 375–385 nm in oxidized form) and the 2-CF3 analog (emission 405–410 nm) provides a wavelength-selective detection window that can be exploited for simultaneous quantification of both compounds in dual-probe experimental designs [2]. This is particularly valuable for metabolism and drug-drug interaction studies where the 2-fluoro analog serves as a non-clinical tracer or internal standard.

Quote Request

Request a Quote for Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.